molecular formula C11H12O4 B8000526 Methyl 2-ethoxybenzoylformate

Methyl 2-ethoxybenzoylformate

Cat. No.: B8000526
M. Wt: 208.21 g/mol
InChI Key: PVHXOQGCPOFMOC-UHFFFAOYSA-N
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Description

Methyl 2-ethoxybenzoylformate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoylformate, characterized by the presence of an ethoxy group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: 2-ethoxybenzyl alcohol.

    Substitution: Various substituted benzoylformates depending on the reagents used.

Scientific Research Applications

Methyl 2-ethoxybenzoylformate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-ethoxybenzoylformate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in various biochemical reactions. The ethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

    Methyl 2-methoxybenzoylformate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 2-hydroxybenzoylformate: Contains a hydroxy group, leading to different reactivity and applications.

    Methyl 2-chlorobenzoylformate:

Uniqueness: Methyl 2-ethoxybenzoylformate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-(2-ethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHXOQGCPOFMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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